N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a multifaceted chemical compound noted for its unique structure and wide array of applications in various scientific disciplines. This compound features a thiadiazole ring, ethylthio substituent, and a tetrahydropyrimidinyl moiety, which together contribute to its diverse reactivity and functional potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Thiadiazole Ring: : The synthesis begins with the formation of the thiadiazole ring, which involves the cyclization of a dithiosemicarbazide precursor with a suitable halogenating agent like bromine or iodine in an acidic medium.
Introduction of Ethylthio Group: : The ethylthio group is typically introduced via a nucleophilic substitution reaction. The thiadiazole compound is reacted with an ethylthiol derivative under basic conditions, often using potassium carbonate as a base and a solvent like DMF.
Coupling with Tetrahydropyrimidinyl Moiety: : The final step involves the coupling of the thiadiazole derivative with a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl derivative. This step usually employs a coupling reagent such as EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
For large-scale production, the process can be optimized with continuous flow reactors to enhance the yield and purity while maintaining consistent reaction conditions. The use of robust catalysts and automated systems helps in scaling up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethylthio group in the compound can undergo oxidation to form sulfoxides or sulfones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The thiadiazole ring can be subjected to reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced thiadiazole derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the ethylthio position, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: : Alkyl halides, Acyl chlorides, Bases (e.g., NaOH, K2CO3)
Major Products
Oxidation: : Sulfoxides, Sulfones
Reduction: : Reduced thiadiazoles
Substitution: : Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a key intermediate in the synthesis of heterocyclic compounds, and its derivatives are used in the development of novel materials and chemical sensors.
Biology
In biological research, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological macromolecules, making it a valuable tool in biochemical assays.
Medicine
The compound exhibits potential therapeutic properties and is investigated in medicinal chemistry for the development of new drugs. Its applications include antitumor, antimicrobial, and anti-inflammatory agents.
Industry
In industrial settings, it is utilized as a precursor for the synthesis of advanced materials, including polymers and coatings, owing to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring and ethylthio group facilitate binding to active sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application, but generally include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide stands out due to its unique combination of functional groups. This makes it more versatile in terms of reactivity and application scope.
List of Similar Compounds
2-Amino-5-ethylthio-1,3,4-thiadiazole
5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,2,4-triazole
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S2/c1-3-21-12-17-16-11(22-12)14-8(18)5-4-7-6(2)13-10(20)15-9(7)19/h3-5H2,1-2H3,(H,14,16,18)(H2,13,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTJHLDSMKYWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=C(NC(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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